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Compound of Interest

Compound Name: Fostriecin

Cat. No.: B016959

An In-depth Technical Guide to Fostriecin: Structure, Chemical Properties, and Mechanism of
Action

Introduction

Fostriecin, also known as CI-920, is a polyketide-derived natural product first isolated from the
soil bacterium Streptomyces pulveraceus.[1] It is a phosphate monoester that has garnered
significant interest in the scientific community for its potent antitumor properties.[2] Initially, its
cytotoxic effects were attributed to the inhibition of topoisomerase 11.[3] However, subsequent
research revealed that Fostriecin is a highly potent and selective inhibitor of protein
phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), which are key regulators of cellular
processes.[2] This discovery has established Fostriecin as a valuable tool for studying
serine/threonine phosphatase signaling and as a lead compound in the development of novel
anticancer therapeutics.[2][4] Phase | clinical trials were initiated but were halted due to
challenges with the compound's stability and purity, highlighting the need for a deeper
understanding of its chemical properties.[5][6]

Chemical Structure and Core Properties

Fostriecin possesses a unigue and complex chemical structure, featuring a phosphate ester,
an a,B-unsaturated lactone, and a conjugated (Z,Z,E)-triene system.[1][6]
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Identifier Value
[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-
methyl-1-[(2R)-6-0x0-2,3-dihydropyran-2-

IUPAC Name . YRER) / .py
ylJtrideca-1,7,9,11-tetraen-4-yl] dihydrogen
phosphate

Molecular Formula C19H27090P

Molecular Weight 430.39 g/mol

CAS Number 87810-56-8
CI1-920, PD 110161, NSC 339638,

Synonyms

Phosphotrienin

Chemical Properties

The chemical properties of Fostriecin are critical to its biological activity and present

challenges for its development as a therapeutic agent.
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Property Value/Description
Solubility Soluble in water up to 100 mM.[7]
Calculated LogP (XLogP3) -0.5

Optimal stability in aqueous buffered solutions
at pH 6.5.[7] The inhibitory activity is
significantly reduced upon brief exposure to
Stability acidic (pH < 5.5) or basic (pH > 7.5) conditions.
[8] The phosphate ester is susceptible to
hydrolysis, and the conjugated triene system is

also a source of instability.[6][7]

While specific pKa values are not readily
available in the cited literature, the phosphate
monoester group is expected to have two pKa

values, contributing to the molecule's charge at

Ka
P physiological pH. The compound's instability
outside of a narrow pH range suggests the
importance of maintaining the correct ionization
state for both stability and activity.
Appearance White powder.[7]

Mechanism of Action and Signaling Pathways

Fostriecin's primary mechanism of action is the potent and selective inhibition of the catalytic
subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[9][10] These
serine/threonine phosphatases are crucial for regulating a multitude of cellular signaling
pathways.

Fostriecin exhibits high selectivity for PP2A and PP4 over other phosphatases.[8] Its inhibitory
activity against topoisomerase Il is significantly weaker.[3][5] The inhibition of PP2A and PP4
disrupts the dephosphorylation of key substrate proteins involved in cell cycle progression. This
leads to the accumulation of phosphorylated proteins that drive the cell into premature mitosis,
ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell
death).[10][11]
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Target Enzyme

ICso0 Value

Protein Phosphatase 2A (PP2A)

1.5 - 3.2 nM[1][9][10]

Protein Phosphatase 4 (PP4)

3 NM[9][10]

Protein Phosphatase 1 (PP1)

4 - 131 uM[1][3][10]

Topoisomerase |l

40 pM[3][5][10]

Protein Phosphatase 2B (PP2B)

No apparent inhibition[1]

The following diagram illustrates the signaling pathway affected by Fostriecin.
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Fostriecin Mechanism of Action
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Fostriecin inhibits PP2A/PP4, leading to cell cycle arrest and apoptosis.

Experimental Protocols
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Isolation and Purification

Fostriecin is a secondary metabolite produced by the fermentation of Streptomyces
pulveraceus.[1] While specific, detailed industrial protocols are often proprietary, a general
workflow for the isolation and purification of such natural products involves the following steps:

o Fermentation: Culturing of Streptomyces pulveraceus in a suitable nutrient-rich medium
under controlled conditions (temperature, pH, aeration) to maximize the production of
Fostriecin.

o Extraction: Separation of the biomass from the fermentation broth by centrifugation or
filtration. The active compound is then extracted from the culture filtrate and/or the mycelial
cake using an appropriate organic solvent.

o Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate
compounds based on their polarity, thereby enriching the fraction containing Fostriecin.

» Chromatography: The enriched fraction is further purified using a series of chromatographic
techniques. This may include:

o Adsorption chromatography (e.g., silica gel or alumina).
o Size-exclusion chromatography.

o High-Performance Liquid Chromatography (HPLC), often using reverse-phase columns,
which is a critical step for obtaining highly pure Fostriecin.[7]

» Crystallization/Lyophilization: The final purified Fostriecin is obtained as a solid, typically a
white powder, by crystallization or lyophilization.[7]

Protein Phosphatase 2A Inhibition Assay (Radiometric)

This protocol is a generalized method for determining the inhibitory activity of Fostriecin
against PP2A using a radiolabeled substrate.

Materials:

o Purified PP2A enzyme.
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o Fostriecin stock solution (dissolved in an appropriate buffer, e.g., pH 6.5).
. [y-32P]ATP.

o Protein Kinase A (PKA) for substrate phosphorylation.

o Substrate protein (e.g., histone or phosphorylase a).

e Assay buffer (e.g., 40 mM PIPES pH 6.8, 7 mM MgClz, 0.1 mM EDTA, 5 mM dithiothreitol).
[8]

» Trichloroacetic acid (TCA) for precipitation.
 Scintillation counter.
Protocol:

o Substrate Preparation: Prepare 32P-labeled phosphohistone by incubating histone with PKA
and [y-32P]ATP.[8] Purify the radiolabeled substrate to remove unincorporated [y-32P]ATP.

« Inhibitor Preparation: Prepare serial dilutions of Fostriecin in the assay buffer to generate a
range of concentrations for ICso determination.

e Pre-incubation: In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer
containing the desired concentration of Fostriecin (or vehicle control).[8] Allow this mixture
to pre-incubate for approximately 10 minutes at 30°C.

e Initiation of Reaction: Start the phosphatase reaction by adding the 32P-labeled
phosphohistone substrate to the enzyme-inhibitor mixture.[8]

 Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes),
ensuring the reaction proceeds within the linear range.

o Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to
precipitate the protein (substrate).

o Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein.
The supernatant, which contains the released 32P-inorganic phosphate, is carefully collected.
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e Measurement: The amount of radioactivity in the supernatant is quantified using a
scintillation counter.

» Data Analysis: The percentage of inhibition for each Fostriecin concentration is calculated
relative to the control (no inhibitor). The ICso value is then determined by plotting the percent
inhibition against the logarithm of the Fostriecin concentration and fitting the data to a dose-
response curve.

An alternative, non-radioactive colorimetric assay can also be employed using a substrate like
p-nitrophenylphosphate (p-NPP), where the dephosphorylation product, p-nitrophenol, can be
quantified spectrophotometrically at 405 nm.

The following diagram outlines the general workflow for the radiometric protein phosphatase
inhibition assay.
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Workflow for PP2A Inhibition Assay
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Generalized workflow for determining the ICso of Fostriecin against PP2A.
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Conclusion

Fostriecin is a powerful and highly selective inhibitor of PP2A and PP4, making it an
invaluable research tool and a promising, albeit challenging, candidate for anticancer drug
development. Its complex structure and sensitivity to pH and hydrolysis necessitate careful
handling and formulation. The detailed understanding of its chemical properties, mechanism of
action, and the protocols to assess its activity are essential for any researcher or drug
development professional working with this potent natural product. Future work focusing on the
synthesis of more stable and equally potent analogs could overcome the limitations that
hindered its initial clinical development, potentially unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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